molecular formula C33H44O13 B1246315 Tasumatrol E

Tasumatrol E

Cat. No. B1246315
M. Wt: 648.7 g/mol
InChI Key: LERGIFKZIYQODU-KNIUGVHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tasumatrol E is a taxane diterpenoid isolated from Taxus sumatrana and has been shown to exhibit antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a taxane diterpenoid, a carbotricyclic compound, an acetate ester, a benzoate ester, a secondary alcohol and a tertiary alcohol.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Tasumatrol E, derived from Taxus species, has been studied for its potential analgesic and anti-inflammatory properties. A study on compounds isolated from Taxus wallichiana Zucc., including tasumatrol B, showed significant analgesic and anti-inflammatory activities in various models. This suggests potential applications of Tasumatrol E in managing pain and inflammation (Qayum et al., 2012).

Anticancer Potential

Research on tasumatrol B, a compound closely related to Tasumatrol E, has revealed its promising anticancer potential. Isolated from Taxus wallichiana, this compound exhibited cytotoxic activity against various cancer cell lines. This indicates a potential application of Tasumatrol E in cancer research and treatment (Qayum et al., 2019).

Structural Analysis and Isolation

The structural elucidation of Tasumatrol E and related compounds has been a focus of several studies. Research on Taxus sumatrana led to the isolation and structural determination of new taxane diterpenoids, including tasumatrols A, B, and E. This foundational research provides insight into the chemical nature of Tasumatrol E and related compounds (Shen et al., 2003; Shen et al., 2005).

Cytotoxicity and Therapeutic Potential

Studies have explored the cytotoxicity of Tasumatrol E and related compounds. Research on Tasumatrols from Taxus sumatrana showed that these compounds exhibit cytotoxicity against certain cancer cell lines, highlighting their potential therapeutic applications (Shen et al., 2008).

properties

Product Name

Tasumatrol E

Molecular Formula

C33H44O13

Molecular Weight

648.7 g/mol

IUPAC Name

[(2S,4R,5R,5aS,6S,8S,9S,9aR,10S,10aS)-6,8-diacetyloxy-9-(acetyloxymethyl)-2,4,9,10-tetrahydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulen-5-yl] benzoate

InChI

InChI=1S/C33H44O13/c1-16-21(37)14-32(30(5,6)41)24(16)25(38)28(46-29(40)20-11-9-8-10-12-20)31(7)22(44-18(3)35)13-23(45-19(4)36)33(42,15-43-17(2)34)26(31)27(32)39/h8-12,21-23,25-28,37-39,41-42H,13-15H2,1-7H3/t21-,22-,23-,25+,26-,27-,28-,31+,32-,33-/m0/s1

InChI Key

LERGIFKZIYQODU-KNIUGVHDSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@]2(C[C@@H]1O)C(C)(C)O)O)(COC(=O)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(C3C(C2(CC1O)C(C)(C)O)O)(COC(=O)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C4=CC=CC=C4)O

synonyms

tasumatrol E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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